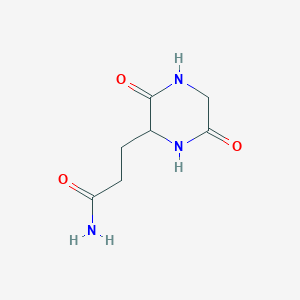
Cyclo(-Gly-Gln)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(-Gly-Gln) is a cyclic dipeptide composed of glycine and glutamine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. Cyclo(-Gly-Gln) is particularly interesting because of its stability and ability to interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
Cyclo(-Gly-Gln) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. For example, the linear dipeptide Gly-Gln can be cyclized under acidic or basic conditions to form the cyclic dipeptide. The reaction typically involves heating the linear dipeptide in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to promote cyclization.
Industrial Production Methods
Industrial production of Cyclo(-Gly-Gln) often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of cyclic dipeptides. In SPPS, the linear dipeptide is synthesized on a solid support, and cyclization is achieved by cleaving the peptide from the support under cyclization-promoting conditions.
化学反应分析
Types of Reactions
Cyclo(-Gly-Gln) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can modify the functional groups on the cyclic dipeptide.
Substitution: Substitution reactions can introduce different functional groups onto the cyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketopiperazine derivatives, while substitution reactions can introduce new functional groups onto the cyclic structure.
科学研究应用
Cyclo(-Gly-Gln) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide cyclization and stability.
Biology: Cyclo(-Gly-Gln) has been shown to exhibit antimicrobial and anticancer activities, making it a valuable compound for biological research.
Medicine: Due to its biological activities, Cyclo(-Gly-Gln) is being investigated for potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of Cyclo(-Gly-Gln) involves its interaction with various biological targets. The compound can bind to enzymes and receptors, modulating their activity. For example, Cyclo(-Gly-Gln) has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with specific signaling pathways.
相似化合物的比较
Cyclo(-Gly-Gln) can be compared to other cyclic dipeptides, such as Cyclo(-Gly-Gly) and Cyclo(-Gly-Ala). While these compounds share a similar cyclic structure, Cyclo(-Gly-Gln) is unique due to the presence of the glutamine residue, which imparts distinct biological activities. For example, Cyclo(-Gly-Gln) has been shown to exhibit stronger antimicrobial and anticancer activities compared to Cyclo(-Gly-Gly) and Cyclo(-Gly-Ala).
List of Similar Compounds
- Cyclo(-Gly-Gly)
- Cyclo(-Gly-Ala)
- Cyclo(-Gly-Ser)
- Cyclo(-Gly-Thr)
属性
IUPAC Name |
3-(3,6-dioxopiperazin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c8-5(11)2-1-4-7(13)9-3-6(12)10-4/h4H,1-3H2,(H2,8,11)(H,9,13)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWADXPITHGKDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
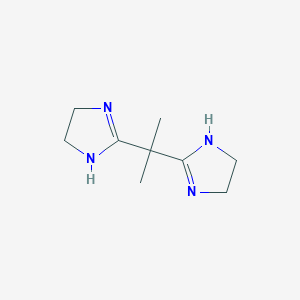
![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)
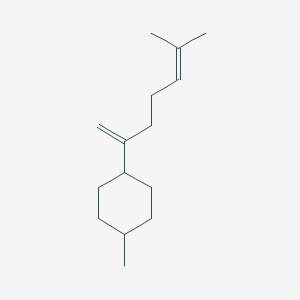
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12530039.png)
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
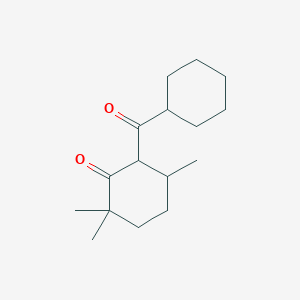
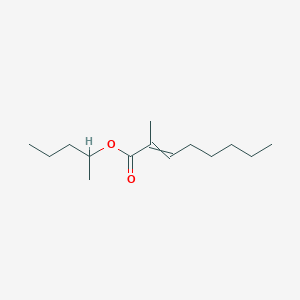

![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)

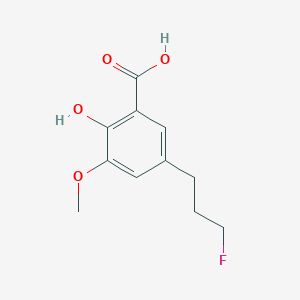
![2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530090.png)
